molecular formula C11H10N2O3 B6243996 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid CAS No. 859958-90-0

2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid

Cat. No.: B6243996
CAS No.: 859958-90-0
M. Wt: 218.21 g/mol
InChI Key: OCTUDYSAXHCWIF-UHFFFAOYSA-N
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Description

2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is a heterocyclic compound with a quinazoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a carboxylic acid and a ketone, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the following steps:

    Condensation Reaction: Anthranilic acid is reacted with acetone in the presence of a catalyst such as hydrochloric acid to form the intermediate 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products

    Oxidation: 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6,7-dicarboxylic acid.

    Reduction: 2,3-dimethyl-4-hydroxy-3,4-dihydroquinazoline-6-carboxylic acid.

    Substitution: Various esters and amides depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for the development of pharmaceutical agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the quinazoline core is particularly significant in the design of kinase inhibitors, which are crucial in cancer therapy.

Industry

In the material science industry, derivatives of this compound are explored for their potential use in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications.

Mechanism of Action

The biological activity of 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid and its derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes or receptors. For instance, in cancer therapy, these compounds may inhibit kinase enzymes, thereby blocking signal transduction pathways that promote cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent structure, lacking the additional functional groups.

    2,3-dimethylquinazoline: Similar structure but without the oxo and carboxylic acid groups.

    4-oxoquinazoline: Lacks the dimethyl and carboxylic acid groups.

Uniqueness

2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a ketone and a carboxylic acid group allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.

This compound’s unique structure and reactivity make it a valuable molecule in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.

Properties

CAS No.

859958-90-0

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2,3-dimethyl-4-oxoquinazoline-6-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-12-9-4-3-7(11(15)16)5-8(9)10(14)13(6)2/h3-5H,1-2H3,(H,15,16)

InChI Key

OCTUDYSAXHCWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)O)C(=O)N1C

Purity

95

Origin of Product

United States

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